molecular formula C7H8O2 B1296154 2-Furylacetone CAS No. 6975-60-6

2-Furylacetone

Cat. No. B1296154
CAS RN: 6975-60-6
M. Wt: 124.14 g/mol
InChI Key: IQOJTGSBENZIOL-UHFFFAOYSA-N
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Description

2-Furylacetone, also known as 1-(2-furanyl)-ethanone, is a compound that has been studied as a model ketone in bio-oil, particularly from the pyrolysis of Saccharina Japonica Alga . It is a key intermediate in the synthesis of various bioactive compounds and has been the subject of research due to its potential applications in bio-oil upgrading and pharmaceuticals .

Synthesis Analysis

The synthesis of 2-furylacetone derivatives has been explored through various methods. One approach involves the asymmetric addition of (2-furyl)AlEt2(THF) to aromatic ketones catalyzed by a titanium catalyst of (S)-BINOL, yielding tertiary furyl alcohols with high enantioselectivities . Another method includes the hydrodeoxygenation of 2-furyl methyl ketone over iron phosphide and cobalt-based phosphide catalysts to produce higher octane rating compounds and methyl cyclopentane, respectively . Additionally, the monocyclopropanation of 4-pyrones followed by strong acid catalysis at room temperature has been used to rearrange homo-4-pyrone derivatives into 2-furylacetone derivatives .

Molecular Structure Analysis

The molecular structure of 2-furylacetone derivatives has been investigated using various spectroscopic techniques. For instance, the molecular and crystal structure of 6-acetyl-3-(2-furyl)-5-phenylcyclohex-2-enone was established by X-ray diffraction analysis . Furthermore, the conformational analysis of 2-methylthioderivatives of 1-(2'-furyl)ethanol and their O-methyl derivatives has been reported, with conformational equilibria established from 1H-NMR data and high dilution IR studies .

Chemical Reactions Analysis

2-Furylacetone and its derivatives have been shown to undergo various chemical reactions. The flow photo-Nazarov reactions of 2-furyl vinyl ketones have been used to produce furan-fused cyclopentanones, a class of reactions that have traditionally been challenging with typical Brønsted and Lewis acid-mediated methods . Additionally, the acid-catalyzed reaction of the 2-oxabicyclo[4.1.0]hept-3-en-5-one system has been studied, leading to the isomerization into 2-furylacetone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-furylacetone derivatives have been explored in several studies. The vibrational assignment and intramolecular hydrogen bonding of 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, a related compound, were investigated using ab initio calculations and vibrational spectroscopy . The study found that the most stable conformers are those stabilized by hydrogen bridges, and the strength of the hydrogen bond in this compound was characterized . Additionally, the synthesis and spectroscopic investigations of metal complexes with 2-furyl (m-aminophenylenimine)methyl ketone have suggested an octahedral geometry around the metallic ions .

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

2-Furylacetone, also referred to as 2-Furyl-3-acetone or 2-Furyl-3-ethanone , has been found to interact with two primary targets: cyclooxygenase-2 (COX-2) and acetylcholinesterase . COX-2 is an enzyme involved in the production of pro-inflammatory mediators, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter .

Mode of Action

2-Furylacetone exhibits inhibitory effects on both COX-2 and acetylcholinesterase . By inhibiting COX-2, it reduces the production of pro-inflammatory mediators, potentially leading to anti-inflammatory effects . On the other hand, by inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to elevated levels of this neurotransmitter in the brain .

Biochemical Pathways

The inhibition of COX-2 by 2-Furylacetone affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory mediators . The inhibition of acetylcholinesterase affects the cholinergic signaling pathway , resulting in increased acetylcholine levels and potentially improved cognitive function .

Pharmacokinetics

Its solubility in alcohol and triacetin suggests that it may be well-absorbed in the body. Its LogP value of 0.60 indicates a balance between lipophilicity and hydrophilicity, which could influence its distribution, metabolism, and excretion

Result of Action

The inhibition of COX-2 by 2-Furylacetone can lead to anti-inflammatory effects, potentially making it useful in the treatment of inflammatory conditions . Its inhibition of acetylcholinesterase can lead to increased acetylcholine levels in the brain, which may improve cognitive function . These effects suggest potential therapeutic applications for 2-Furylacetone in treating neurological disorders such as Alzheimer’s and Parkinson’s disease .

properties

IUPAC Name

1-(furan-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOJTGSBENZIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064535
Record name 2-Propanone, 1-(2-furanyl)-
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Liquid; Aroma suggestive of raddish
Record name 1-(2-Furanyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032917
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (2-Furyl)-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/
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Boiling Point

179.00 to 180.00 °C. @ 760.00 mm Hg
Record name 1-(2-Furanyl)-2-propanone
Source Human Metabolome Database (HMDB)
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Solubility

Soluble in ether, triacetin, Soluble (in ethanol)
Record name (2-Furyl)-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.074-1.080
Record name (2-Furyl)-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

2-Furylacetone

CAS RN

6975-60-6
Record name 1-(2-Furyl)-2-propanone
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Record name Furfuryl methyl ketone
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Record name 2-Furylacetone
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Record name 2-Propanone, 1-(2-furanyl)-
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Record name 2-Propanone, 1-(2-furanyl)-
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Record name 2-furylacetone
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Record name FURFURYL METHYL KETONE
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Record name 1-(2-Furanyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032917
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29 °C
Record name 1-(2-Furanyl)-2-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-furyl)-propan-2-ol (3.25 g) in dichloromethane (200 ml) was added in one portion pyridinium chlorochromate (13.0 g). The resulting mixture was stirred at room temperature for 5 h and then filtered through a small bed of silica. The organics were evaporated to give the crude product which was used without further purification (3.53 g).
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation described in the research papers regarding 2-furylacetone derivatives?

A1: The research describes a two-step synthesis of 2-furylacetone derivatives. First, 4-pyrones react with dimethyloxosulfonium methylide to form homo-4-pyrone intermediates. Critically, the researchers discovered that using a dimethyl sulfoxide hexamethylphosphoric triamide medium instead of neat dimethyl sulfoxide improved this step. [] These homo-4-pyrones are then treated with a strong acid at room temperature. This acid-catalyzed rearrangement yields the desired 2-furylacetone derivatives, along with side products like hydrated triketones or naphtho[2,1-b]furan derivatives, depending on the specific starting materials and reaction conditions. [, ]

Q2: Are there any details about the reaction mechanism for the conversion of homo-4-pyrones to 2-furylacetone derivatives?

A2: Unfortunately, the provided abstracts do not delve into the specific mechanistic details of the acid-catalyzed rearrangement. [, ] Further investigation into the full text of the publications would be necessary to uncover any proposed mechanisms or supporting experimental evidence.

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